Pyrenesulfonylhydrazine

Collagen Biochemistry Fluorescence Resonance Energy Transfer (FRET) Alternative Proximity Ligation Assay

Pyrenesulfonylhydrazine (1-Pyrenesulfonic acid, hydrazide) is a fluorescent hydrazide probe with the molecular formula C16H12N2O2S and a molecular weight of 296.3 g/mol. Its structure uniquely combines a polycyclic aromatic pyrene fluorophore with a reactive sulfonylhydrazine group, enabling covalent attachment to carbonyl-containing biomolecules, specifically aldehydes in collagen cross-links.

Molecular Formula C16H12N2O2S
Molecular Weight 296.3 g/mol
CAS No. 78335-51-0
Cat. No. B1205909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrenesulfonylhydrazine
CAS78335-51-0
Synonymspyrenesulfonylhydrazine
Molecular FormulaC16H12N2O2S
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)NN
InChIInChI=1S/C16H12N2O2S/c17-18-21(19,20)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,18H,17H2
InChIKeyJLURVMYSVAXMAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrenesulfonylhydrazine (CAS 78335-51-0) for Fluorescent Cross-Linking: Why Precision Procurement Matters


Pyrenesulfonylhydrazine (1-Pyrenesulfonic acid, hydrazide) is a fluorescent hydrazide probe with the molecular formula C16H12N2O2S and a molecular weight of 296.3 g/mol [1]. Its structure uniquely combines a polycyclic aromatic pyrene fluorophore with a reactive sulfonylhydrazine group, enabling covalent attachment to carbonyl-containing biomolecules, specifically aldehydes in collagen cross-links [2]. This dual functionality underpins its specific application as a proximity sensor, distinguishing it from simpler fluorophores or non-fluorescent cross-linking agents. A procurement decision should be driven by specific experimental needs for excimer fluorescence, which is not a generic feature of in-class hydrazide probes.

The Risk of Generic Substitution with Pyrenesulfonylhydrazine: Beyond Simple Aldehyde Labeling


Substituting Pyrenesulfonylhydrazine (PSH) with general aldehyde-reactive probes like dansyl hydrazine or fluorescein-5-thiosemicarbazide introduces critical failure points in analytic design. The core value of PSH lies in its pyrene excimer fluorescence, which directly reports on spatial proximity (≤ ~3.5 Å) of dual aldehyde motifs, a feature intrinsically impossible for monomeric fluorophores like dansyl [1]. Furthermore, the sulfonylhydrazine linking group provides a distinct physicochemical profile compared to the alkyl chain of pyrenebutyric acid hydrazide, influencing reaction kinetics, hydrazone stability, and the critical ability to stabilize the pyrene dimer under specific solvent conditions [2]. These differences directly translate to lost information content, particularly in quantitative time-resolved studies of collagen telopeptide dynamics.

Quantitative Differentiation of Pyrenesulfonylhydrazine from In-Class Analogs: A Procurement Evidence Guide


Proximity-Dependent Excimer Fluorescence vs. Monomeric Analogues

Pyrenesulfonylhydrazine (PSH) creates a built-in proximity sensor via excimer formation. When PSH labels two adjacent aldehyde groups in collagen, the resulting pyrene excimer emits at 485 nm, clearly distinct from the monomer emission at 378 nm [1]. This is a direct readout of intermolecular distance. In contrast, the closely related fluorophore dansyl hydrazine, which reacts with the same aldehyde targets, exhibits only a single emission peak shifting between 500-525 nm depending on collagen age, providing no excimer-based spatial information [2].

Collagen Biochemistry Fluorescence Resonance Energy Transfer (FRET) Alternative Proximity Ligation Assay

Stabilization of Pyrene Dimer Signal in Nonpolar Environments vs. Long-Chain Analogues

The formation and stability of the pyrene dimer, a key intermediate, is solvation-dependent. In nonpolar benzene, PSH-labeled dimers are stable and fluoresce at 383 nm, whereas in polar solvents they rapidly decay to a monomer [1]. This contrasts with the behavior of pyrenebutyric acid hydrazide (PBH), which contains a 4-carbon alkyl linker. PBH-collagen complexes form monomer, excimer, and aggregate fluorescence, but the excimer/aggregate bands disappear within seconds upon transitioning from acidic to neutral pH, demonstrating a significant loss of structural memory compared to the more stable sulfonyl-linked dimer [2].

Solvent-Dependent Photophysics Fluorescent Probe Design Structural Biology

Direct Aldehyde Quantitative Differentiation via Stabilized Labeling vs. Non-Covalent Probes

The hydrazone bond formed by PSH can be permanently stabilized via NaBH4 reduction, converting it to a non-labile covalent link. This chemical stabilization enables quantitative chain-specific aldehyde counting: in young collagen, alpha 1 chains show significantly higher aldehyde content than alpha 2 chains after PSH labeling and reduction [1]. This contrasts with the behavior of non-covalent or non-stabilizable probes like N-(1-pyrenyl)maleimide, which react with thiols, not aldehydes, and thus would entirely fail to report on this critical post-translational modification landscape.

Collagen Cross-Linking Aldehyde Quantification Chemical Proteomics

Spatial Reporting Capability During Dynamic Processes vs. Environmentally-Sensitive Dyes

During in vitro fibril formation of PSH-labeled collagen, a rapid decrease in excimer fluorescence and a gradual increase in monomer fluorescence are observed [1]. This real-time ratiometric change directly reports early conformational re-arrangements at non-helical telopeptides. Compared to the environmentally-sensitive dye ANS (1-anilinonaphthalene-8-sulfonate), which reports on general hydrophobicity, PSH's signal is a direct structural readout: the loss of excimer indicates a specific increase in distance between two previously adjacent aldehydes. ANS would detect a hydration change but would not clarify the specific molecular motion.

Fibrillogenesis Real-Time Conformational Dynamics Steady-State Fluorescence

High-Value Application Scenarios for Pyrenesulfonylhydrazine Derived from Quantitative Evidence


Quantifying Lysyl Oxidase-Mediated Cross-Linking Efficiency in Tissue Engineering

PSH is the reagent of choice for quantifying the spatial proximity of aldehydes resulting from enzymatic oxidation of lysine residues in newly synthesized collagen scaffolds. As shown in Section 3, the combination of specific aldehyde reactivity and stable excimer formation allows for ration- metric analysis of cross-linking density, a parameter impossible to extract with a non-excimer forming label like dansyl hydrazine [1]. The protocol, featuring NaBH4 stabilization, ensures quantitative mapping of reactive aldehydes to specific collagen alpha chains, directly informing bioprinting process optimization.

Real-Time Monitoring of Telopeptide Conformation During Disease Pathogenesis

For studies of diabetes or aging where collagen architecture is compromised, PSH's excimer/monomer fluorescence ratio acts as a real-time reporter of telopeptide structural integrity (Section 3). Unlike PBH, whose excimer signal collapses at physiological pH, PSH provides a wider kinetic window for observing early-stage fibrillation defects [2]. This specific capability is crucial for screening potential therapeutic agents that stabilize collagen structure at the molecular level.

Stabilized Aldehyde Mapping in Chemical Proteomics and Cross-Linking Mass Spectrometry (XL-MS)

PSH serves a dual role as a proximity sensor and a covalently stabilizable mass tag. As evidenced by the chain-specific aldehyde quantification data (Section 3), PSH's hydrazone linkage can be locked via reduction, surviving the denaturing and digestive workflows common in bottom-up proteomics. This is a qualitative jump over pyrenebutyric acid hydrazide, where label loss during processing is a documented failure point [3]. This makes PSH the superior procurement option for labs integrating fluorescence-guided proteomic analysis of carbonylated proteins.

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